molecular formula C20H19FN2O3S2 B2599859 N-(2,4-dimethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide CAS No. 941981-80-2

N-(2,4-dimethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide

Cat. No. B2599859
CAS RN: 941981-80-2
M. Wt: 418.5
InChI Key: RVOVDBHLIHFVFB-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide, also known as DMTBTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DMTBTA belongs to the thiazole family and is a thioamide derivative of 2-aminobenzamide.

Scientific Research Applications

Antitumor Activity Evaluation

A study by Yurttaş et al. (2015) synthesized derivatives bearing different heterocyclic ring systems, including compounds structurally related to the chemical , to evaluate their antitumor activity. These compounds were screened in vitro against a variety of human tumor cell lines, with some showing considerable anticancer activity against specific cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Spectroscopic and Quantum Mechanical Studies

Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, which include compounds with structural similarities to the one mentioned. These studies aimed to evaluate the compounds' potential as photosensitizers in dye-sensitized solar cells (DSSCs), showcasing their light harvesting efficiency and good free energy of electron injection. Additionally, their non-linear optical (NLO) activity was investigated, indicating potential applications beyond medicinal chemistry (Mary et al., 2020).

Src Kinase Inhibitory and Anticancer Activities

Fallah-Tafti et al. (2011) explored the synthesis and evaluation of thiazolyl N-benzyl-substituted acetamide derivatives, including compounds structurally related to "N-(2,4-dimethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide". These compounds were tested for Src kinase inhibitory activities and their ability to inhibit cell proliferation in various human cancer cell lines, demonstrating significant anticancer potential (Fallah-Tafti et al., 2011).

Anti-inflammatory Activity

Sunder & Maleraju (2013) synthesized derivatives to evaluate their anti-inflammatory activity. Among these compounds, several showed significant activity, indicating their potential application in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S2/c1-25-16-7-8-17(18(10-16)26-2)23-19(24)9-15-12-28-20(22-15)27-11-13-3-5-14(21)6-4-13/h3-8,10,12H,9,11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOVDBHLIHFVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide

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